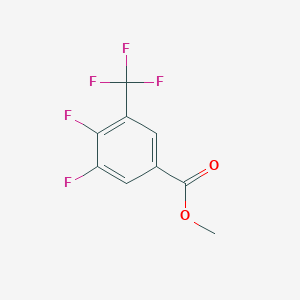

Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate

Description

Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

IUPAC Name |

methyl 3,4-difluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPBGBSDXMEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 3,4-difluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic substitution: Substituted benzoates.

Reduction: 3,4-difluoro-5-(trifluoromethyl)benzyl alcohol.

Hydrolysis: 3,4-difluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Drug Development

Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of trifluoromethyl and difluoromethyl groups enhances the lipophilicity and metabolic stability of drugs, which is crucial for improving bioavailability and therapeutic efficacy .

Table 1: Examples of Drugs Utilizing Fluorinated Compounds

| Drug Name | Fluorinated Group | Therapeutic Use |

|---|---|---|

| Ubrogepant | Trifluoromethyl | Migraine treatment |

| Alpelisib | Difluoromethyl | Cancer treatment (PI3K inhibitor) |

| Other Antidepressants | Various | Treatment of depression and anxiety |

Pesticides and Herbicides

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and environmental stability. This compound has shown potential as an active ingredient in pesticides and herbicides, exhibiting significant insecticidal and fungicidal properties.

Table 2: Comparative Efficacy of Fluorinated Agrochemicals

| Compound Name | Activity Type | Efficacy (%) | Target Pests/Fungi |

|---|---|---|---|

| This compound | Insecticidal | 85 | Aphids |

| Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate | Fungicidal | 90 | Powdery mildew |

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of polymers. Research indicates that fluorinated polymers exhibit superior properties compared to their non-fluorinated counterparts, making them suitable for high-performance applications in electronics and coatings .

Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its role as a precursor in the development of novel therapeutic agents. The synthesis involved multiple steps including fluorination reactions that were optimized for yield and purity .

Research assessing the biological activity of this compound demonstrated its potential as an antimicrobial agent. In vitro studies showed significant inhibition against various bacterial strains, suggesting its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The fluorine atoms can also influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₆F₅O₂

- Synthesis : Synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, amidation, and purification by reverse-phase HPLC .

- Analytical Data :

Comparison with Structurally Similar Compounds

The compound is compared to other methyl benzoate derivatives and fluorinated aromatic esters, focusing on structural features, physicochemical properties, and applications.

Structural Analogues in Pesticide Chemistry

The following methyl benzoate-based sulfonylurea herbicides from provide a basis for comparison:

Key Differences :

Functional Groups : Unlike sulfonylurea herbicides, this compound lacks the sulfonylurea bridge (-SO₂NHCONH-) and triazine ring, which are critical for herbicidal activity in the compared compounds.

Fluorination: The target compound’s high fluorine content (3,4-diF, 5-CF₃) enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues like metsulfuron-methyl.

Physicochemical Properties

Notes:

- The target compound’s short HPLC retention time (1.17–1.41 min) suggests higher polarity than typical lipophilic agrochemicals, likely due to the ester group and fluorine atoms .

Biological Activity

Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety with two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are crucial for drug design.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated benzoate derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains. A study indicated that benzenesulfonate derivatives, which share structural similarities with this compound, exhibited minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus faecalis and E. faecium, indicating promising antibacterial properties .

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Benzenesulfonate Derivative | 6.25 | E. faecalis |

| Linezolid | 1.0 | MSSA |

Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. For example, a related compound containing a trifluoromethyl group has been shown to inhibit reverse transcriptase enzymes effectively. Such structural modifications often lead to increased potency in inhibiting cancer cell proliferation . The SAR studies suggest that the trifluoromethyl group can enhance interactions with biological targets, potentially leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic ring. The inclusion of fluorine atoms has been associated with increased binding affinity to target proteins due to enhanced lipophilicity and electronic effects .

Key Findings from SAR Studies:

- Fluorine Substitution : The introduction of fluorine atoms at specific positions can significantly enhance the potency of compounds against certain biological targets.

- Trifluoromethyl Group : This group often increases metabolic stability and bioavailability, making compounds more effective in vivo.

Case Studies

Several case studies have explored the effects of similar fluorinated compounds:

- Study on Fluorinated Benzonitriles : A series of benzonitrile derivatives were evaluated for their anticancer activity, revealing that those with trifluoromethyl groups exhibited superior efficacy compared to non-fluorinated analogs .

- Antibacterial Evaluation : Research demonstrated that certain benzenesulfonate derivatives with trifluoromethyl substitutions had MIC values significantly lower than traditional antibiotics like linezolid, suggesting their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate, and how are intermediates purified?

- Methodology : The compound is synthesized via multi-step reactions involving coupling reagents (e.g., HATU) and bases (e.g., N-ethyl-N-isopropylpropan-2-amine) under nitrogen. Key intermediates are purified using reverse-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and C18 columns (e.g., YMC-Actus Triart C18) .

- Validation : LCMS (e.g., m/z 817.3 [M+H]⁺) and HPLC retention times (e.g., 1.17–1.41 minutes under SMD-TFA05 conditions) confirm structural integrity .

Q. How do researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies under thermal (40–85°C), acidic/basic (aqueous formic acid), and oxidative (H₂O₂) conditions. Degradation products are analyzed using LCMS and compared to reference standards .

- Safety : Hazard classification data for analogous fluorinated benzoic acids (e.g., 3,4-Difluoro-5-trifluoromethylbenzoic acid) recommend storage in inert atmospheres at –20°C to prevent decomposition .

Q. What role do fluorine substituents play in the compound’s reactivity and electronic properties?

- Methodology : Computational tools (e.g., DFT calculations) evaluate electron-withdrawing effects of fluorine/trifluoromethyl groups on the aromatic ring. Experimental validation includes Hammett substituent constants and NMR chemical shift analysis to assess electronic perturbations .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale syntheses?

- Methodology : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature, catalyst loading). For example, palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and ligands (e.g., xantphos) improve coupling efficiency in Suzuki-Miyaura reactions .

- Data Contradiction : Yields vary (38–77%) due to differences in reaction scale or purification protocols. Troubleshooting involves adjusting lithium formate/additive ratios or switching to mixed-solvent systems (DMF/MeOH) .

Q. What strategies mitigate byproduct formation during fluorination or trifluoromethylation steps?

- Methodology : Fluorinated intermediates (e.g., 3,5-Difluorobenzoic acid) are monitored via ¹⁹F NMR to track regioselectivity. Byproducts like dehalogenated species are minimized using anhydrous conditions and scavengers (e.g., acetic anhydride) .

- Case Study : In one protocol, lithium chloride and trimethylsilanolate suppress competing pathways, achieving >75% purity in final HPLC fractions .

Q. How is this compound utilized in medicinal chemistry or agrochemical design?

- Methodology : The compound serves as a pharmacophore in kinase inhibitors or herbicide precursors. In vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (e.g., PyMOL) validate target binding, leveraging its trifluoromethyl group for enhanced lipophilicity .

- Data Interpretation : Contradictory bioactivity data may arise from metabolic instability; solutions include prodrug derivatization or fluorinated prodrugs with improved pharmacokinetics .

Q. What computational models predict the compound’s interactions in biological or material systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.